

Luvadaxistat and NMDA Receptor Co-agonist Site Modulation: A Technical Guide

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Compound of Interest

Compound Name: Luvadaxistat

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Executive Summary

Luvadaxistat (formerly TAK-831/NBI-1065844) is an investigational, potent, and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] Its development was predicated on the N-methyl-D-aspartate receptor (NMDAR) hypofunction hypothesis of schizophrenia, which posits that reduced NMDAR signaling contributes to the cognitive and negative symptoms of the disorder.[3][4] By inhibiting DAAO, the primary enzyme responsible for the degradation of D-serine, **Luvadaxistat** aims to increase the synaptic concentration of this endogenous NMDAR co-agonist.[5][6] Enhanced D-serine levels are expected to potentiate NMDAR activity, thereby ameliorating deficits in synaptic plasticity, learning, and memory.[7] This guide provides a comprehensive overview of **Luvadaxistat**'s mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and a discussion of its development for cognitive impairment associated with schizophrenia (CIAS).

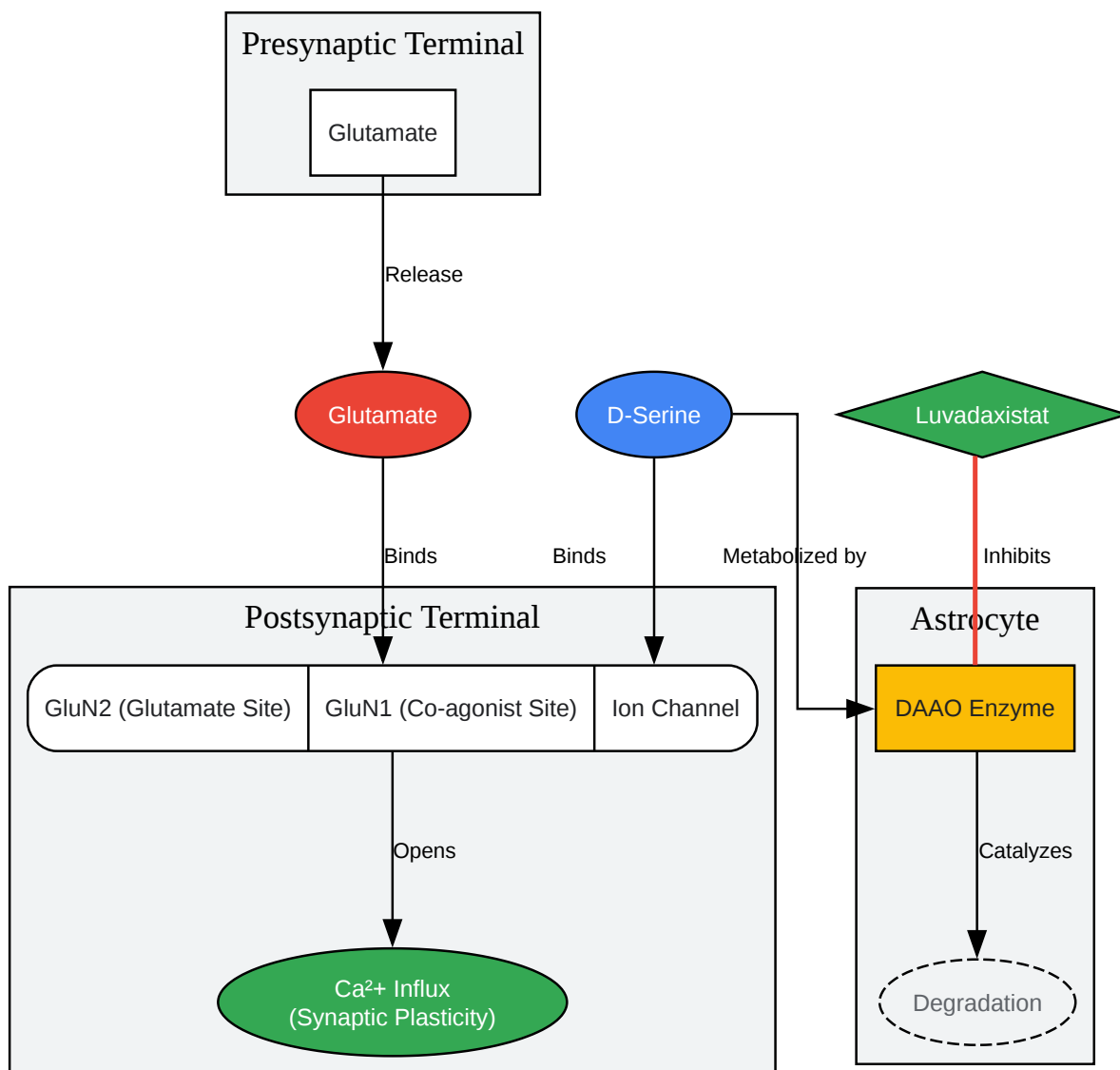
Core Mechanism of Action: Modulating the NMDA Receptor Co-agonist Site

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for synaptic plasticity, a fundamental process for learning and memory.[7][8] For the NMDAR channel to open, two distinct events must occur simultaneously: the binding of the primary

agonist, glutamate, to the GluN2 subunit, and the binding of a co-agonist, either glycine or D-serine, to the glycine modulatory site on the GluN1 subunit.[5][9]

In the central nervous system, D-serine is a potent and endogenous co-agonist at this site.[4] Its synaptic levels are tightly regulated by the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination and subsequent degradation of D-serine.[4][7] Evidence suggests that D-serine levels may be diminished in individuals with schizophrenia, contributing to NMDAR hypofunction.[5]

Luvadaxistat is a selective DAAO inhibitor.[2] By binding to and inhibiting DAAO, **Luvadaxistat** reduces the degradation of D-serine, leading to an increase in its bioavailability in the brain and cerebrospinal fluid (CSF).[10][11] This elevation in the endogenous co-agonist concentration is hypothesized to enhance NMDAR activation in the presence of glutamate, thereby restoring physiological signaling and potentially improving cognitive function.[3]



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Caption: NMDA Receptor Signaling and **Luvadaxistat**'s Mechanism.

Quantitative Data Presentation

Preclinical Data Summary

Preclinical studies in rodents demonstrated that **Luvadaxistat** effectively increases D-serine levels in the brain, plasma, and CSF.[10] These studies also established a dose-dependent

occupancy of the DAAO enzyme and revealed a complex, inverted U-shaped dose-response curve for cognitive enhancement.[\[2\]](#)[\[3\]](#)

Parameter	Species/Model	Dose/Concentration	Result	Reference
DAAO Inhibition (IC ₅₀)	Human DAAO Enzyme	3.6 ng/mL	Potent Inhibition	[12]
DAAO Occupancy (ED ₅₀)	Mouse (Cerebellum)	0.93 mg/kg	Dose-dependent Blockade	[10]
D-Serine Increase	Rat (Cerebellum)	10 mg/kg	Maximal effect at 10h post-dose	[11]
D-Serine Increase	Rat (Plasma, CSF)	10 mg/kg	Significant increase at 6h post-dose	[11]
Cognitive Enhancement	Rodent (NOR Task)	0.003 - 0.1 mg/kg	Efficacious	[3]
Cognitive Enhancement	Rodent (NOR Task)	0.3 - 1 mg/kg	No Efficacy (Inverted U-shape)	[3]
LTP Enhancement	Rodent (Subchronic)	0.001 - 0.01 mg/kg	Increased LTP	[2]
LTP Enhancement	Rodent (Subchronic)	0.1 - 10 mg/kg	Decreased LTP (Inverted U-shape)	[2]

IC₅₀: Half maximal inhibitory concentration; ED₅₀: Half maximal effective dose; NOR: Novel Object Recognition; LTP: Long-Term Potentiation.

Clinical Data Summary

Luvadaxistat has been evaluated in several clinical trials, most notably the Phase 2 INTERACT and ERUDITE studies in adults with schizophrenia. The results have been mixed, with an initial signal of cognitive improvement in the INTERACT study that was not replicated in the subsequent ERUDITE trial.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 2.2.1: **Luvadaxistat** Pharmacodynamics in Patients with Schizophrenia

Parameter	Dose	Change from Baseline	P-value vs. Placebo	Reference
Plasma D-Serine Levels	50 mg	16.5% to 32.4% increase	< 0.05	[16]
Plasma D-Serine Levels	500 mg	11.3% to 36.4% increase	< 0.05	[16]
CSF D-Serine Levels	600 mg (daily)	Approx. 150% increase	Not specified	[12]

Table 2.2.2: Efficacy in Phase 2 Schizophrenia Trials (12 Weeks)

Study	Endpoint	Luvadaxista t 50 mg	Luvadaxista t 125 mg	Luvadaxista t 500 mg	Reference
INTERACT	PANSS NSFS (Primary)	No significant improvement	No significant improvement	No significant improvement	[13]
INTERACT	BACS Composite (Secondary)	Improvement (p=0.031)	Not specified	Not specified	[13]
INTERACT	SCoRS Interviewer Total (Secondary)	Improvement (p=0.011)	Not specified	Not specified	[13]
ERUDITE	Cognitive Improvement (Primary)	Failed to meet endpoint	N/A	N/A	[14] [15]

PANSS NSFS: Positive and Negative Syndrome Scale-Negative Symptom Factor Score; BACS: Brief Assessment of Cognition in Schizophrenia; SCoRS: Schizophrenia Cognition Rating Scale. P-values for INTERACT secondary endpoints are nominal and one-sided.[\[13\]](#)

Experimental Protocols

Preclinical: D-Serine Quantification by LC-MS/MS

A common method to assess the pharmacodynamic effect of **Luvadaxistat** in preclinical models involves measuring D-serine concentrations in biological matrices.

- **Sample Collection:** Rodents are administered **Luvadaxistat** or vehicle at specified doses. At various time points post-administration, animals are sacrificed, and brain tissue (e.g., cerebellum), plasma, and CSF are collected.[\[11\]](#)
- **Sample Preparation:** Samples are homogenized (for tissue) and deproteinized, typically using a protein precipitation agent like acetonitrile.

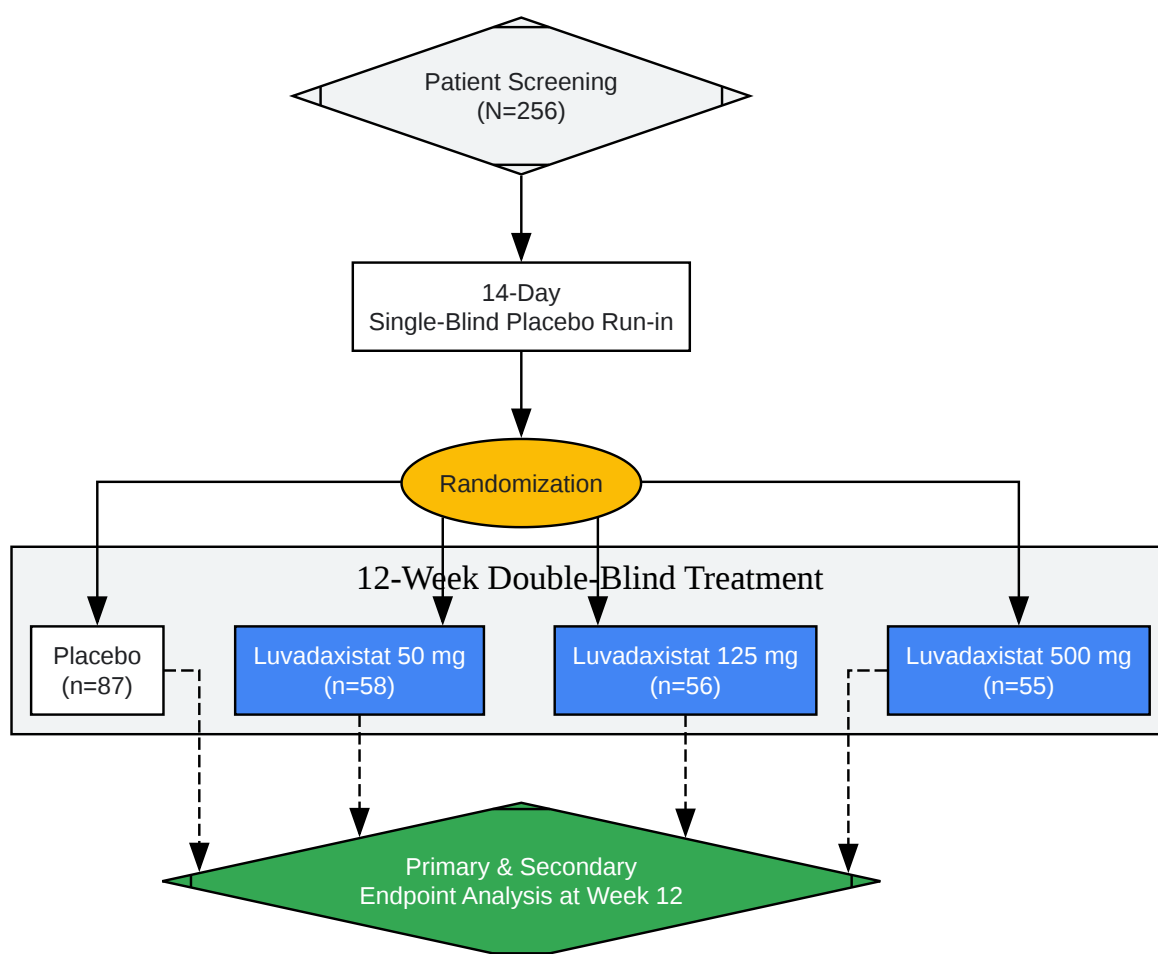
- **Derivatization:** To enable chiral separation, amino acids in the sample are derivatized using a chiral reagent (e.g., Marfey's reagent).
- **LC-MS/MS Analysis:** The derivatized samples are injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
 - **Chromatography:** A chiral column is used to separate D-serine from L-serine.
 - **Mass Spectrometry:** A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent-to-product ion transition for derivatized D-serine.
- **Quantification:** D-serine concentrations are determined by comparing the peak area of the analyte to a standard curve generated using known concentrations of D-serine.

Clinical: The INTERACT Phase 2 Study Protocol

The INTERACT study (NCT03382639) was a key trial evaluating **Luvadaxistat** in patients with schizophrenia.[\[13\]](#)

- **Study Design:** A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study conducted at multiple centers.[\[17\]](#)
- **Participants:** The study enrolled 256 adult patients diagnosed with schizophrenia who had persistent negative symptoms.[\[13\]](#)
- **Procedure:**
 - **Screening & Run-in:** Patients underwent a screening period followed by a 14-day, single-blind placebo run-in period to establish baseline symptoms and ensure compliance.[\[13\]](#)
 - **Randomization:** Eligible patients were randomized to one of four arms: placebo or **Luvadaxistat** (50 mg, 125 mg, or 500 mg) administered orally once daily for 12 weeks as an adjunctive treatment to their ongoing antipsychotic medication.[\[13\]](#)
 - **Assessments:** Efficacy and safety were assessed at baseline and at specified intervals throughout the 12-week treatment period.

- Outcome Measures:
 - Primary Endpoint: Change from baseline at Week 12 in the Positive and Negative Syndrome Scale-Negative Symptom Factor Score (PANSS NSFS).[13]
 - Secondary Endpoints: Included the change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score and the Schizophrenia Cognition Rating Scale (SCoRS) score.[13]
- Statistical Analysis: Comparisons between each **Luvadaxistat** dose group and the placebo group were made using appropriate statistical models, such as a mixed model for repeated measures.



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Caption: Workflow of the Phase 2 INTERACT Clinical Trial.

Discussion and Future Outlook

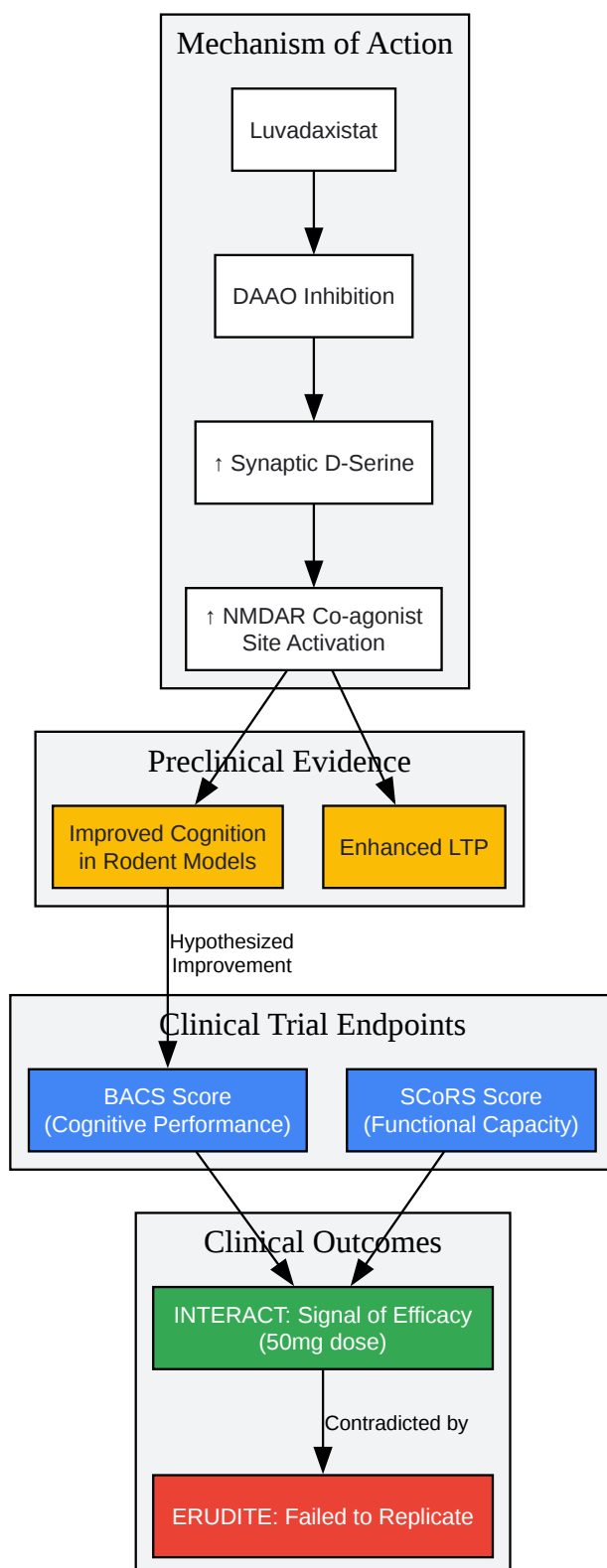
The development of **Luvadaxistat** represents a targeted, mechanism-based approach to treating cognitive impairment in schizophrenia by modulating the NMDAR co-agonist site. Preclinical data strongly supported the mechanism of action, demonstrating robust increases in the target biomarker, D-serine, and pro-cognitive effects in animal models.[\[10\]](#)[\[11\]](#)

The clinical findings, however, have been complex. The Phase 2 INTERACT study provided an encouraging, albeit nominal, signal of efficacy on cognitive and functional measures at the 50 mg dose, despite failing to meet its primary endpoint for negative symptoms.[\[13\]](#)[\[18\]](#) This finding was particularly notable as it was the first time a single study had shown statistical significance on both a cognitive performance measure (BACS) and a functional co-primary measure (SCoRS).[\[14\]](#)

Crucially, the subsequent Phase 2 ERUDITE study failed to replicate these positive cognitive findings.[\[14\]](#)[\[15\]](#) The company cited large variability in cognitive measures and a potential imbalance in baseline characteristics as confounding factors.[\[14\]](#) Following these results, further development of **Luvadaxistat** for CIAS was halted.[\[15\]](#)

The discrepancy between the preclinical data, the initial clinical signal, and the ultimate trial failure highlights several key challenges in CNS drug development. The inverted U-shaped dose-response curve observed preclinically suggests a narrow therapeutic window, where excessive NMDAR stimulation may be as detrimental as insufficient stimulation.[\[2\]](#)[\[3\]](#) It is possible that the optimal dose was not maintained in the broader patient population of the ERUDITE study. Furthermore, the inherent heterogeneity of schizophrenia and the challenges of reliably measuring cognitive changes in this population remain significant hurdles.[\[19\]](#)[\[20\]](#)

While the journey of **Luvadaxistat** has been discontinued, the learnings are invaluable. They underscore the validity of the DAAO inhibition mechanism for increasing central D-serine levels and provide critical insights into the complexities of translating preclinical findings into clinical efficacy for cognitive disorders.



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Caption: Logical Flow from Mechanism to Clinical Outcomes.

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